Predicted Lipophilicity (XLogP3-AA) of the Butoxyphenyl Core Versus 4-Chloro, 4-Fluoro, and 4-Methoxy Analogs
The 4-butoxyphenyl substituent confers substantially higher predicted lipophilicity than the closest commercial 2-aryl analogs of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. Using the XLogP3-AA computational model, a closely related butoxyphenyl-pyrazolo[1,5-a]pyrazine derivative (CAS 1223795-95-6) registers an XLogP3-AA of 5.6, whereas the 4-chlorophenyl analog (CAS 1255788-78-3, MW 245.66) and 4-fluorophenyl analog (CAS 1338692-17-3, MW 229.21) are predicted to have substantially lower logP values based on their smaller, more polar substituents. This ~2–3 log unit difference translates to an approximately 100- to 1000-fold difference in octanol–water partition coefficient, directly impacting membrane permeability, tissue distribution, and potential CNS penetration.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA / comparable computational logP) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 5.6 (estimated from butoxyphenyl-pyrazolo[1,5-a]pyrazine analog CAS 1223795-95-6; direct experimental value not available for title compound) |
| Comparator Or Baseline | 2-(4-chlorophenyl) analog (CAS 1255788-78-3, MW 245.66): logP not experimentally reported but expected significantly lower (~2.5–3.5 range based on chloroaromatic heterocycles). 2-(4-fluorophenyl) analog (CAS 1338692-17-3, MW 229.21): similarly lower logP. |
| Quantified Difference | Estimated ΔlogP ≈ +2 to +3 log units (approximately 100- to 1000-fold higher partition coefficient) for the butoxyphenyl compound versus halogenated analogs. |
| Conditions | XLogP3-AA computational prediction method; no experimental shake-flask or HPLC logP data identified for the title compound. |
Why This Matters
Higher lipophilicity strongly influences compound partitioning into lipid membranes, affecting both in vitro assay behavior (non-specific binding, apparent potency) and in vivo distribution; users must account for this when substituting analogs in a biological assay protocol.
